molecular formula C23H19BrClN3S B3011582 (E)-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)-3,4-diphenyl-2,3-dihydrothiazole hydrobromide CAS No. 351859-36-4

(E)-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)-3,4-diphenyl-2,3-dihydrothiazole hydrobromide

Cat. No.: B3011582
CAS No.: 351859-36-4
M. Wt: 484.84
InChI Key: GIICPMITRZSSCO-PCMYZTQISA-N
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Description

The compound is a hydrobromide salt of a complex organic molecule. Hydrobromides are acid salts resulting from the reaction of hydrobromic acid with an organic base . They are similar to hydrochlorides and are often used in the formulation of certain drugs .


Chemical Reactions Analysis

The compound, being a hydrobromide, might undergo reactions similar to other hydrobromides. For example, it might react with a base to form the corresponding free base and hydrobromic acid .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study detailed the synthesis of a class of compounds, including thiazoles, with potent antibacterial activity against various bacterial strains. These compounds, synthesized from (substituted ethylidene)hydrazinecarbothioamides and ω-bromoacetophenones, showed significant antibacterial properties, especially against Gram-positive bacteria like Staphylococcus aureus, compared to standard antibiotics such as ciprofloxacin (Hassan et al., 2013).

Corrosion Inhibition

Another research focused on thiazole derivatives as corrosion inhibitors for mild steel in acidic environments. The study utilized electrochemical measurements, SEM-EDX analysis, and computational methods to investigate the inhibitive properties, finding that these compounds effectively formed protective layers on steel surfaces, significantly reducing corrosion rates (El aoufir et al., 2020).

Structural Characterization

Research involving X-ray diffraction and DFT calculations provided insights into the molecular structure of similar thiazole derivatives. These studies contribute to understanding the structural aspects that influence the biological and chemical properties of such compounds (Ustabaş et al., 2017).

Antimicrobial and Anticancer Properties

Several studies have synthesized and tested various thiazole derivatives for their antimicrobial and anticancer activities. Compounds bearing substituted phenyl or indolyl groups showed considerable activity against common pathogens and cancer cell lines, highlighting the therapeutic potential of these molecules (Ramadan, 2016), (Gomha et al., 2014).

Anti-Inflammatory and Analgesic Activities

A study on novel thiazole derivatives incorporating morpholine groups showed promising analgesic and anti-inflammatory effects, providing a basis for developing new therapeutic agents (Drapak et al., 2022).

Synthesis and Cytotoxicity Evaluation

Research into the synthesis of thiazoles and thiadiazoles incorporating various moieties, such as triazole, has been conducted to explore their cytotoxic effects against cancer cell lines, offering insights into the design of potential anticancer drugs (Gomha et al., 2015).

Properties

IUPAC Name

(E)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3,4-diphenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3S.BrH/c1-17(18-12-14-20(24)15-13-18)25-26-23-27(21-10-6-3-7-11-21)22(16-28-23)19-8-4-2-5-9-19;/h2-16H,1H3;1H/b25-17-,26-23+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIICPMITRZSSCO-PCMYZTQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N=C/1\N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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